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Compound of Interest

Compound Name: Xestoaminol C

Cat. No.: B1257037 Get Quote

For researchers, scientists, and drug development professionals, the precise structural

confirmation of a synthetic bioactive compound is paramount. This guide provides a

comprehensive comparison of the spectroscopic data for synthetic Xestoaminol C with its

natural counterpart and related stereoisomers, offering a framework for structural validation.

Xestoaminol C, a 1-deoxysphingoid originally isolated from the Fijian sponge Xestospongia

sp., has garnered interest due to its biological activities, including the inhibition of reverse

transcriptase. The absolute configuration of natural Xestoaminol C has been determined as

(2S, 3R)-2-amino-3-tetradecanol. The successful synthesis of this natural product is a critical

step for further pharmacological investigation, and rigorous spectroscopic analysis is required

to confirm that the synthetic molecule's structure is identical to that of the natural compound.

This guide outlines the key spectroscopic techniques used for the structural elucidation of

Xestoaminol C, presents a comparison of the available data for the natural product and its

synthetic analogs, and provides detailed experimental protocols for acquiring this data.

Spectroscopic Data Comparison
The validation of synthetic Xestoaminol C relies on a meticulous comparison of its

spectroscopic data with that of the natural product. Key techniques include Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR)

Spectroscopy. Below is a summary of the available data for natural Xestoaminol C and its

synthetic stereoisomer, 3-epi-Xestoaminol C.
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Spectroscopic Data

Natural Xestoaminol

C ((2S, 3R)-2-

aminotetradecan-3-

ol)

Synthetic 3-epi-

Xestoaminol C ((2S,

3S)-2-

aminotetradecan-3-

ol)

Synthetic (2S, 3R)-

N,O-diacetyl-

Xestoaminol C

¹H NMR (CDCl₃)
δ 1.15 (H-1), 3.95 (H-

3)[1]

δ 1.38 (H-1), 3.65 (H-

3)[1]

Not explicitly reported,

but intermediates in

the synthesis have

been characterized by

¹H NMR.[2]

¹³C NMR (CD₃OD)
Data not fully

available in literature.

δ 14.5 (C-14), 16.1

(C-1), 23.8 (C-13),

26.4 (C-5), 29.8-30.5

(CH₂ chain), 33.1 (C-

12), 34.7 (C-4), 53.5

(C-2), 73.2 (C-3)[1][3]

Data not available.

Mass Spectrometry
Data not fully

available in literature.

HRESIMS m/z

230.2467 [M+H]⁺

(calcd for C₁₄H₃₂NO,

230.2478)[1][4]

HRMS of a synthetic

precursor was

reported.[5]

IR Spectroscopy
Data not fully

available in literature.

νₘₐₓ 3285, 2922,

2853, 1747, 1541

cm⁻¹ (for an

oxazolidinone

derivative)[4]

IR data for a synthetic

intermediate: νₘₐₓ

(KBr) 3430 (OH),

3380 (NH), 1685

(C=O) cm⁻¹[2]

Note: A complete dataset for underivatized synthetic (2S, 3R)-Xestoaminol C is not readily

available in the cited literature. The comparison primarily relies on data from the natural

product, its synthetic N,O-diacetyl derivative, and its synthetic stereoisomer, 3-epi-

Xestoaminol C. The distinct differences in the ¹H NMR chemical shifts for H-1 and H-3

between natural Xestoaminol C and 3-epi-Xestoaminol C are crucial for stereochemical

assignment.
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Accurate and reproducible spectroscopic data is essential for structural validation. The

following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the stereochemistry of the

molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation:

Dissolve 5-10 mg of the purified synthetic Xestoaminol C in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger

number of scans will be required compared to ¹H NMR due to the lower natural abundance

of ¹³C.

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish

connectivity.

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin
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systems.

Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

Reference the spectra to the residual solvent peak. Compare the chemical shifts (δ), coupling

constants (J), and correlation patterns of the synthetic sample with the data reported for the

natural product.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the synthetic

compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-

TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Sample Preparation:

Prepare a dilute solution of the synthetic Xestoaminol C (approximately 10-100 μg/mL) in a

suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition:

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass

measurement, which allows for the determination of the elemental formula.

If fragmentation data is required, perform tandem mass spectrometry (MS/MS) to

characterize the fragmentation pattern, which can provide further structural information.

Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of

the molecular ion. Use the accurate mass to calculate the elemental composition and compare

it with the expected formula for Xestoaminol C (C₁₄H₃₁NO).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1257037?utm_src=pdf-body
https://www.benchchem.com/product/b1257037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

Thin Film: Dissolve a small amount of the sample in a volatile solvent, deposit it onto a salt

plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder

and press it into a thin pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal.

Data Acquisition:

Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder or pure KBr to subtract from the

sample spectrum.

Data Analysis: Identify the characteristic absorption bands for the functional groups present in

Xestoaminol C, such as the O-H and N-H stretching vibrations (typically in the 3200-3600

cm⁻¹ region) and C-H stretching vibrations (around 2800-3000 cm⁻¹). Compare the spectrum of

the synthetic sample with any available data for the natural product.

Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of synthetic

Xestoaminol C against its natural counterpart.
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Caption: Workflow for the spectroscopic validation of synthetic Xestoaminol C.
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The structural validation of synthetic Xestoaminol C is a critical process that relies on the

careful acquisition and comparison of spectroscopic data. While a complete side-by-side

comparison of all spectroscopic data for the underivatized natural and synthetic (2S, 3R)-

Xestoaminol C is not fully available in the current literature, the existing data for the natural

product, its N,O-diacetyl derivative, and its stereoisomer provide a strong basis for structural

confirmation. By following the detailed experimental protocols outlined in this guide,

researchers can generate the necessary data to confidently validate the structure of their

synthetic Xestoaminol C, ensuring its suitability for further biological and pharmaceutical

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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